molecular formula C10H8FNO B3030876 1-(5-fluoro-1H-indol-3-yl)ethanone CAS No. 99532-53-3

1-(5-fluoro-1H-indol-3-yl)ethanone

Cat. No. B3030876
CAS RN: 99532-53-3
M. Wt: 177.17
InChI Key: FYSYTQMPBWFSBB-UHFFFAOYSA-N
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Description

1-(5-fluoro-1H-indol-3-yl)ethanone is a compound with the molecular formula C10H8FNO. It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are known to possess various biological activities and have been used in the treatment of different disorders in the human body .


Molecular Structure Analysis

The molecular structure of 1-(5-fluoro-1H-indol-3-yl)ethanone consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a fluorine atom attached to the 5th position of the indole ring .


Chemical Reactions Analysis

While specific chemical reactions involving 1-(5-fluoro-1H-indol-3-yl)ethanone are not mentioned in the retrieved papers, indole derivatives are known to undergo various chemical reactions. For instance, they can undergo electrophilic substitution due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

1-(5-fluoro-1H-indol-3-yl)ethanone has a molecular weight of 177.18 . Other specific physical and chemical properties of this compound are not available in the retrieved papers.

Scientific Research Applications

Antiviral Activity

Indole derivatives, including 1-(5-fluoro-1H-indol-3-yl)ethanone, have shown potential as antiviral agents . For instance, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Anti-inflammatory Properties

Indole derivatives possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Applications

Indole derivatives have shown promise in the field of oncology . They have been found to exhibit antitumor activities, making them potential candidates for cancer treatment .

Antimicrobial Activity

Indole derivatives, including 1-(5-fluoro-1H-indol-3-yl)ethanone, have demonstrated antimicrobial properties . This suggests potential applications in the treatment of various bacterial and fungal infections .

Antitubercular Activity

Indole derivatives have shown potential in the treatment of tuberculosis . For example, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated in active and dormant state against H 37 Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) for their in vitro antitubercular activity .

Industrial Applications

Indole and its derivatives have value for flavor and fragrance applications, for example, in the food industry or perfumery . Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants .

Therapeutic Potential

Indole derivatives have promising bioactivity with therapeutic potential to treat human diseases . They can be used to produce various biologically active compounds for the treatment of different types of disorders in the human body .

Signaling Molecule

Indole is a signaling molecule produced both by bacteria and plants . In this role, it can help regulate diverse physiological processes .

properties

IUPAC Name

1-(5-fluoro-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-6(13)9-5-12-10-3-2-7(11)4-8(9)10/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSYTQMPBWFSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401297290
Record name 1-(5-Fluoro-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-fluoro-1H-indol-3-yl)ethanone

CAS RN

99532-53-3
Record name 1-(5-Fluoro-1H-indol-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99532-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Fluoro-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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